3-Bromo-4-fluoro-2-methoxybenzonitrile
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Overview
Description
3-Bromo-4-fluoro-2-methoxybenzonitrile is an organic compound with the molecular formula C8H5BrFNO It is a derivative of benzonitrile, featuring bromine, fluorine, and methoxy substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-fluoro-2-methoxybenzonitrile typically involves the bromination and fluorination of a methoxy-substituted benzonitrile. . The reaction conditions often involve the use of solvents like dichloromethane (CH2Cl2) and temperatures maintained at 0°C to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-fluoro-2-methoxybenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield methoxy-substituted derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Bromo-4-fluoro-2-methoxybenzonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules for pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-4-fluoro-2-methoxybenzonitrile depends on its specific application. In chemical reactions, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its effects are mediated through interactions with molecular targets such as enzymes or receptors, leading to changes in cellular pathways and functions.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-fluorobenzonitrile: Similar structure but lacks the methoxy group.
4-Bromo-2-fluoro-3-methoxybenzonitrile: Different positioning of the substituents.
3-Bromo-4-methoxybenzonitrile: Lacks the fluorine atom.
Uniqueness
3-Bromo-4-fluoro-2-methoxybenzonitrile is unique due to the presence of all three substituents (bromine, fluorine, and methoxy) on the benzene ring
Properties
Molecular Formula |
C8H5BrFNO |
---|---|
Molecular Weight |
230.03 g/mol |
IUPAC Name |
3-bromo-4-fluoro-2-methoxybenzonitrile |
InChI |
InChI=1S/C8H5BrFNO/c1-12-8-5(4-11)2-3-6(10)7(8)9/h2-3H,1H3 |
InChI Key |
HKNQPWAXJSAZFP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1Br)F)C#N |
Origin of Product |
United States |
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